Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a hydrazinecarbonyl (-CONHNH₂) moiety at the C4 position. This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization for drug discovery. The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses, while the hydrazinecarbonyl group offers reactivity for forming heterocycles (e.g., oxadiazoles) or conjugating with carbonyl-containing substrates .
Properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(16)14-6-4-13(5-7-14)8(15)12-11/h4-7,11H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULCYVCVDSDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate typically begins with commercially available tert-butyl piperazine-1-carboxylate.
Hydrazine Addition: The tert-butyl piperazine-1-carboxylate is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-25°C.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate has been investigated as an intermediate in the synthesis of compounds with anticancer properties. Specifically, it plays a role in the synthesis of palbociclib, a drug approved for treating advanced breast cancer. The compound's structure allows for modifications that enhance its efficacy against cancer cells, making it a valuable building block in drug development .
Antimicrobial Agents
The compound has potential applications as an antimicrobial agent. Research indicates that derivatives of piperazine, including those containing the tert-butyl 4-(hydrazinecarbonyl) moiety, exhibit activity against gram-positive bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant strains .
Corrosion Inhibition
Corrosion Inhibitors
Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor in acidic environments. It has been shown to significantly reduce corrosion rates when applied to metal surfaces exposed to corrosive media such as hydrochloric acid. The mechanism involves adsorption onto the metal surface, forming a protective layer that minimizes metal dissolution .
Synthesis of Novel Materials
Polymer Chemistry
The compound is being explored for its potential use in synthesizing novel polymeric materials. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with specific properties, such as enhanced thermal stability and mechanical strength. This application is particularly relevant in industries focused on developing high-performance materials for aerospace and automotive applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the modification of their activity. This interaction can affect various biochemical pathways, depending on the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Hydrazinecarbonyl vs. Sulfonyl Groups
- Tert-butyl 4-((2-Oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate ():
Replacing the hydrazinecarbonyl with a sulfonyl group (-SO₂-) enhances electron-withdrawing properties, improving binding to enzymes like Bruton’s tyrosine kinase (BTK). However, sulfonyl derivatives may exhibit reduced nucleophilicity compared to hydrazinecarbonyl analogs, limiting their utility in cyclization reactions .
Hydrazinecarbonyl vs. Acetylpiperazine
- Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ():
The hydrazinecarbonyl group undergoes cyclization with acetyl chloride to form oxadiazoles, which are potent pharmacophores in kinase inhibitors. In contrast, acetylated analogs lack this versatility, emphasizing the hydrazinecarbonyl group’s role in scaffold diversification .
Hydrazinecarbonyl vs. Triazole-linked Groups
- Tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate ():
Triazole-containing derivatives demonstrate instability in acidic environments (e.g., simulated gastric fluid), whereas hydrazinecarbonyl analogs are more stable, making them preferable for orally administered drugs .
Biological Activity
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate (CAS No. 874842-90-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H20N4O3
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a piperazine ring substituted with a hydrazinecarbonyl and tert-butyl groups, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazinecarbonyl moiety is known to participate in the formation of reactive intermediates, which can modulate enzyme activities and receptor interactions. This compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show potential as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
- Anticancer Properties : Research indicates that derivatives of hydrazinecarboxylic acids have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has demonstrated that hydrazine derivatives can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival.
Anticancer Studies
In vitro studies have highlighted the anticancer potential of hydrazine derivatives. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects. These effects are generally attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Case Studies
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Anticancer Activity in Breast Cancer Cell Lines :
- A study investigated the effects of hydrazine derivatives on MCF-7 and MDA-MB-231 breast cancer cells.
- Results indicated that certain derivatives induced significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin, enhancing therapeutic efficacy while reducing side effects.
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Antimicrobial Efficacy :
- A series of tests evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- The results showed that certain concentrations of the compound exhibited notable inhibition zones, suggesting potential as a lead compound for developing new antibiotics.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
